2-Aminonicotinaldehyde oxime
Overview
Description
2-Aminonicotinaldehyde oxime is a chemical compound that belongs to the class of oximes, which are characterized by the presence of a hydroxylamine functional group attached to a carbon atom of an aldehyde or ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminonicotinaldehyde oxime typically involves the reaction of 2-aminonicotinaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at room temperature, leading to the formation of the oxime derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, pH, and reactant concentrations is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Aminonicotinaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or amides, depending on the reaction conditions.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as sodium borohydride.
Substitution: The oxime group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH₄) is a typical reducing agent for converting oximes to amines.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Nitriles: Formed through oxidation of the oxime group.
Amines: Formed through reduction of the oxime group.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
2-Aminonicotinaldehyde oxime has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-aminonicotinaldehyde oxime involves its interaction with molecular targets such as enzymes and receptors. For instance, its anticancer activity is attributed to its ability to form metal complexes that can inhibit the growth of cancer cells by interfering with cellular processes . The compound’s antimicrobial activity is linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
2-Aminonicotinaldehyde: The parent compound without the oxime group.
2-Amino-3-pyridinecarboxaldehyde: A structurally related compound with similar chemical properties.
Comparison: 2-Aminonicotinaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The oxime group enhances its ability to form stable metal complexes and participate in bioorthogonal reactions, making it a valuable compound in various research fields .
Properties
IUPAC Name |
(NE)-N-[(2-aminopyridin-3-yl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-6-5(4-9-10)2-1-3-8-6/h1-4,10H,(H2,7,8)/b9-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQYTIYQMMCJFK-RUDMXATFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)N)/C=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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